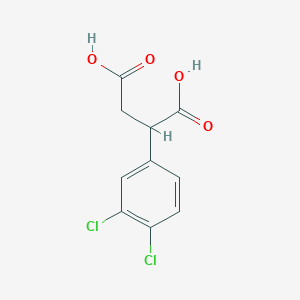

2-(3,4-Dichlorophenyl)succinic acid

Description

Historical Context and Evolution of Research on Dichlorophenylsuccinic Acid Scaffolds

The study of dichlorophenylsuccinic acid scaffolds is an extension of the broader research into succinic acid and its derivatives. Succinic acid itself has long been recognized as a valuable platform chemical, traditionally produced from the petrochemical maleic anhydride (B1165640) and more recently through biotechnological fermentation. mdpi.comnih.gov Its importance grew as it was identified by the US Department of Energy as a key bio-based chemical precursor for a wide range of industrial products, including polymers, detergents, and pharmaceuticals. researchgate.netnih.gov

The evolution of research into phenyl-substituted succinic acids is closely tied to the field of medicinal chemistry. Scientists began modifying the basic succinic acid structure to create new molecules with potential biological activity. The introduction of a dichlorophenyl group, in particular, created a scaffold of interest for synthesizing targeted compounds. Early work often involved creating related structures, such as N-(aryl)succinamic acids, to study how substitutions on the phenyl ring influence the molecule's structural and chemical properties. nih.govnih.gov

A significant development highlighting the importance of this scaffold was its identification as a key intermediate in the synthesis of complex pharmaceutical compounds. For instance, the Friedel-Crafts synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a crucial step in manufacturing the antidepressant sertraline (B1200038), underscores the strategic importance of the dichlorophenyl moiety attached to a four-carbon chain, a structure closely related to 2-(3,4-dichlorophenyl)succinic acid. acs.org This demonstrated the utility of the dichlorophenylsuccinic acid framework in building intricate molecular architectures for therapeutic agents.

Scope and Significance of Current Academic Inquiry into this compound

Current academic inquiry into this compound is centered on its role as a versatile building block in organic synthesis and its potential in the development of novel functional molecules. The compound is primarily valued as an intermediate, providing a foundational structure that can be chemically modified to produce a variety of more complex derivatives. acs.orgresearchgate.net

The significance of this compound is underscored by its fundamental chemical data, which is essential for any research endeavor. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-(3,4-dichlorophenyl)butanedioic acid |

| CAS Number | 93553-81-2 |

| Molecular Formula | C₁₀H₈Cl₂O₄ |

| Molecular Weight | 263.07 g/mol |

| Monoisotopic Mass | 261.9799641 Da |

Data sourced from PubChem. nih.gov

Modern research continues to explore the reactivity of this scaffold. For example, studies on the synthesis of heterocyclic compounds utilize precursors like 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, a related structure, to create novel pyridazinone derivatives. researchgate.net These investigations are significant because they can lead to the discovery of new compounds with potential antimicrobial and antifungal properties. researchgate.net Furthermore, the study of related dichlorophenyl succinamic acids contributes to a deeper understanding of crystal engineering and the influence of molecular conformation on the physical properties of materials. nih.govnih.gov

Multifaceted Research Applications: An Overview

The this compound scaffold and its close derivatives are utilized across several distinct areas of chemical and biomedical research. The applications stem from the unique combination of the succinic acid moiety and the dichlorinated aromatic ring.

Table 2: Overview of Research Applications

| Research Area | Application of the Scaffold | Key Findings/Significance |

|---|---|---|

| Pharmaceutical Synthesis | Key intermediate in the synthesis of the antidepressant sertraline. acs.org | Demonstrates the scaffold's utility in constructing complex, commercially important active pharmaceutical ingredients. |

| Medicinal Chemistry | Precursor for novel heterocyclic compounds (e.g., pyridazinones). researchgate.net | Leads to the discovery of molecules with potential biological activities, such as antimicrobial and antifungal effects. researchgate.net |

| Neuropharmacology | A derivative, ICI 199441, is used as a selective kappa-opioid receptor agonist to study nerve responses. researchgate.net | The scaffold is integral to tools used for fundamental research into sensory nerve modulation and opioid receptor function. researchgate.net |

| Materials Science | Synthesis of N-(dichlorophenyl)succinamic acids for crystallographic studies. nih.govnih.gov | Provides insights into how substituent effects and hydrogen bonding influence molecular packing and solid-state structures. nih.gov |

One of the most prominent applications is in pharmaceutical manufacturing, where a structurally related compound is a cornerstone in the multi-step synthesis of sertraline. acs.org In medicinal chemistry, the dichlorophenyl-containing backbone is used to generate new classes of heterocyclic molecules. For instance, the reaction of a related butanoic acid derivative with hydrazines produces pyridazinones, which can be further modified to explore their therapeutic potential. researchgate.net

Beyond synthesis, a derivative of the core structure, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1phenyl-2-(1-pyrrolidinyl) ethyl] acetamide (B32628) hydrochloride (ICI 199441), serves as a critical research tool in neuropharmacology. It is employed as a selective kappa-opioid receptor agonist to investigate the modulation of vagal afferent mechanosensitivity in esophageal tissues. researchgate.net This application highlights how the scaffold can be incorporated into highly specific molecular probes for studying complex biological systems.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O4/c11-7-2-1-5(3-8(7)12)6(10(15)16)4-9(13)14/h1-3,6H,4H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDCKNAPOUCJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346494 | |

| Record name | 2-(3,4-Dichlorophenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93553-81-2 | |

| Record name | 2-(3,4-Dichlorophenyl)succinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 3,4 Dichlorophenyl Succinic Acid

Classical and Contemporary Synthetic Routes to 2-(3,4-Dichlorophenyl)succinic Acid

The construction of the this compound scaffold can be achieved through various synthetic approaches, leveraging classical organic reactions and more modern methodologies.

Key Reaction Pathways and Precursors in Succinic Acid Analog Synthesis

A prominent and effective method for the synthesis of 2-arylsuccinic acid derivatives is the Stobbe condensation . wikipedia.orgunacademy.comdrhnsp.org This reaction involves the base-catalyzed condensation of a ketone or aldehyde with a dialkyl succinate (B1194679). For the synthesis of a precursor to this compound, 3,4-dichloroacetophenone can be condensed with diethyl succinate. rsc.orgresearchgate.net The reaction is typically carried out in the presence of a strong base, such as potassium t-butoxide, and results in the formation of a half-ester of an alkylidene succinic acid. wikipedia.orgunacademy.comdrhnsp.orgrsc.org

The mechanism of the Stobbe condensation involves the formation of a γ-lactone intermediate, which then undergoes ring-opening to yield the more stable carboxylate salt. wikipedia.org Subsequent acidification provides the unsaturated half-ester. The general steps are outlined below:

Enolate Formation: A strong base abstracts an α-proton from diethyl succinate to form an ester enolate.

Aldol-type Addition: The enolate attacks the carbonyl carbon of 3,4-dichloroacetophenone.

Lactonization: The resulting alkoxide attacks the ester carbonyl to form a γ-lactone intermediate.

Ring Opening: The base promotes the elimination and ring-opening of the lactone to form a stable carboxylate salt of the unsaturated half-ester.

Acidification: Treatment with acid yields the final unsaturated half-ester product.

Following the Stobbe condensation, the resulting α,β-unsaturated ester must be reduced to yield the saturated succinic acid derivative. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel. organic-chemistry.org This two-step sequence provides a reliable route to the target molecule.

| Reaction Step | Key Reagents and Conditions | Precursor(s) | Intermediate/Product |

| Stobbe Condensation | 3,4-Dichloroacetophenone, Diethyl succinate, Potassium t-butoxide, Anhydrous solvent (e.g., t-butanol) | 3,4-Dichloroacetophenone, Diethyl succinate | Ethyl 3-carboxy-4-(3,4-dichlorophenyl)pent-3-enoate |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) or Raney Nickel, Solvent (e.g., Ethanol) | Ethyl 3-carboxy-4-(3,4-dichlorophenyl)pent-3-enoate | This compound diethyl ester |

| Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification | This compound diethyl ester | This compound |

Stereoselective Synthesis Approaches for Chiral Centers

The 2-position of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods to obtain a single enantiomer is crucial for applications where specific stereochemistry is required.

One potential strategy for achieving stereoselective synthesis is through the use of chiral auxiliaries . A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction to occur stereoselectively. After the desired stereocenter is created, the auxiliary can be removed.

Another approach involves the stereospecific alkylation of a chiral malonic ester derivative . For instance, a chiral equivalent of a malonate can be alkylated with a suitable 3,4-dichlorobenzyl halide. Subsequent hydrolysis and decarboxylation would yield the desired enantiomerically enriched this compound. While specific examples for the title compound are not extensively documented, this approach has been successfully applied to the synthesis of other chiral succinic acid derivatives. rsc.org

Asymmetric hydrogenation of the unsaturated intermediate from the Stobbe condensation is another viable route. The use of chiral phosphine (B1218219) ligands in conjunction with a metal catalyst (e.g., rhodium or ruthenium) can induce enantioselectivity in the reduction of the double bond, leading to an excess of one enantiomer of the final product. organic-chemistry.orgnih.gov

| Approach | General Principle | Key Reagents/Features |

| Chiral Auxiliary | Temporary attachment of a chiral molecule to guide stereoselective bond formation. | Evans auxiliaries, Oppolzer's sultams. |

| Stereospecific Alkylation | Alkylation of a prochiral enolate derived from a substrate containing a chiral center. | Chiral malonic esters, 3,4-dichlorobenzyl halide. |

| Asymmetric Hydrogenation | Use of a chiral catalyst to selectively form one enantiomer during the reduction of a double bond. | Chiral phosphine ligands (e.g., BINAP, Josiphos) with Rh or Ru catalysts. |

Derivatization Chemistry: Expanding the Chemical Space of this compound

The two carboxylic acid functional groups of this compound provide reactive handles for a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Synthesis of Ester and Amide Derivatives

Esterification of this compound can be readily achieved by reacting the diacid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid, in a process known as Fischer esterification. commonorganicchemistry.commasterorganicchemistry.comchemguide.co.uk Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be employed. commonorganicchemistry.com The reaction can be controlled to produce either the mono- or di-ester by adjusting the stoichiometry of the alcohol.

Amidation can be carried out by first converting the carboxylic acid groups to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. fishersci.ityoutube.com Direct amidation of the carboxylic acid with an amine is also possible using coupling agents such as HBTU or boric acid-based catalysts. nih.govorganic-chemistry.orgorgsyn.org

| Derivative | Synthetic Method | Key Reagents |

| Esters | Fischer Esterification | Alcohol, H₂SO₄ (catalyst) |

| Steglich Esterification | Alcohol, DCC, DMAP | |

| Amides | Acyl Chloride Route | SOCl₂ or (COCl)₂, Amine |

| Direct Coupling | Amine, HBTU or Boric Acid catalyst |

Formation of Anhydride (B1165640) and Imide Structures

Heating this compound, particularly in the presence of a dehydrating agent like acetic anhydride or acetyl chloride, leads to the formation of 2-(3,4-Dichlorophenyl)succinic anhydride , a cyclic anhydride. pearson.comwikipedia.orgyoutube.comorgsyn.org This anhydride is a versatile intermediate for further derivatization.

The reaction of 2-(3,4-Dichlorophenyl)succinic anhydride with a primary amine or ammonia (B1221849) will initially form a succinamic acid derivative. Upon heating, this intermediate undergoes cyclization to form a succinimide (a cyclic imide). researchgate.netresearchgate.netnih.gov This provides a straightforward route to N-substituted 2-(3,4-Dichlorophenyl)succinimides.

| Derivative | Synthetic Method | Key Reagents |

| Anhydride | Dehydration | Acetic anhydride or Acetyl chloride, Heat |

| Imide (Succinimide) | Reaction of Anhydride with Amine | 2-(3,4-Dichlorophenyl)succinic anhydride, Primary amine, Heat |

Exploration of Biological Activities and Underlying Molecular Mechanisms of 2 3,4 Dichlorophenyl Succinic Acid

Biological Activity Profiling

Herbicide and Antifungal Potentials: Research and Development

2-(3,4-Dichlorophenyl)succinic acid has been identified as a compound with notable herbicidal properties. Its structural features, particularly the dichlorophenyl group, are thought to contribute to its effectiveness in controlling the growth of unwanted plants. The herbicidal activity of related dichlorophenyl compounds, such as 3,4-dichlorophenylacetic acid (Dcaa), has been shown to mimic the effects of auxins, which are plant hormones that regulate growth. Dcaa acts through the auxin signaling pathway in plants, promoting root system development in various crops at appropriate concentrations. nih.gov Another related herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), is known to be toxic to various organisms and can inhibit key mitochondrial enzymes. nih.gov

While the direct antifungal activity of this compound is not extensively documented in publicly available research, significant work has been done on its derivatives. For instance, novel heterocyclic compounds synthesized from a related butanoic acid derivative have demonstrated antifungal properties. mdpi.comresearchgate.net Similarly, a series of ethers derived from 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol, a compound structurally related to our topic compound, have shown a broad spectrum of in-vitro fungicidal activity. nih.gov These findings suggest that this compound serves as a valuable scaffold for developing new antifungal agents.

Table 1: Investigated Activities of this compound and Its Derivatives

| Biological Activity | Compound Type | Research Focus | Finding |

|---|---|---|---|

| Herbicidal | This compound & related compounds | Weed control | Effective in controlling weed growth. nih.gov |

| Antifungal | Derivatives | Synthesis of new antifungal agents | Derivatives show a broad spectrum of activity. mdpi.comresearchgate.netnih.gov |

Anti-inflammatory and Analgesic Agent Development

The potential of this compound as a precursor for anti-inflammatory and analgesic drugs is an active area of research. While direct studies on the compound itself are limited, research into its derivatives is more revealing. For example, derivatives of antipyrine, a known analgesic and anti-inflammatory agent, when synthesized with related butenoic acids, have been a focus of research for their potential therapeutic effects. mdpi.comresearchgate.net Furthermore, certain pyridazinone derivatives, which can be synthesized using succinic acid derivatives as starting materials, have exhibited significant analgesic activities in preclinical models. researchgate.net These studies underscore the importance of the succinic acid backbone in the design of new pain-relieving and anti-inflammatory compounds.

Broader Pharmaceutical and Therapeutic Investigations

Beyond its specific applications in agriculture and as a potential source for anti-inflammatory and analgesic agents, this compound is recognized as a versatile building block in medicinal chemistry. Its structure allows for the synthesis of a wide range of biologically active molecules. The dichlorinated phenyl ring and the dicarboxylic acid functional groups provide multiple reaction sites for creating more complex chemical entities, such as various heterocyclic compounds and ethers with potential therapeutic value. mdpi.comresearchgate.netnih.gov

Mechanistic Studies at the Molecular and Cellular Levels

Receptor and Enzyme Interaction Dynamics

The molecular mechanisms underlying the biological activities of this compound are thought to involve interactions with specific enzymes and cellular receptors. Given its structural similarity to the endogenous metabolite succinate (B1194679), a key target of investigation is succinate dehydrogenase (SDH), an enzyme that participates in both the citric acid cycle and the electron transport chain. slideshare.net Fungicides known as SDHIs function by inhibiting this enzyme. nih.gov The herbicide 2,4-D has been shown to inhibit SDH and cytochrome c reductase. nih.gov It is plausible that this compound could exert some of its biological effects through a similar inhibitory action on SDH.

Another important molecular target is the succinate receptor (SUCNR1), a G protein-coupled receptor that is activated by extracellular succinate. nih.gov Activation of SUCNR1 is involved in various physiological and pathological processes, including inflammation. nih.govnih.gov While direct evidence for the binding of this compound to SUCNR1 is lacking, its structural analogy to succinate suggests that this is a potential mechanism of action that warrants further investigation.

Table 2: Potential Molecular Targets of this compound

| Target | Target Type | Potential Interaction | Implication |

|---|---|---|---|

| Succinate Dehydrogenase (SDH) | Enzyme | Competitive Inhibition | Disruption of cellular respiration and energy metabolism. nih.govslideshare.netnih.gov |

| Succinate Receptor (SUCNR1) | G Protein-Coupled Receptor | Agonism/Antagonism | Modulation of inflammatory and other signaling pathways. nih.govnih.govnih.gov |

Modulation of Cellular Signaling Pathways

The interaction of this compound with enzymes and receptors can, in turn, modulate various intracellular signaling pathways. If the compound inhibits SDH, it could lead to an intracellular accumulation of succinate. Elevated succinate levels are known to act as a signaling molecule that can stabilize the transcription factor hypoxia-inducible factor-1α (HIF-1α) by inhibiting prolyl hydroxylases. nih.govresearchgate.net The stabilization of HIF-1α can lead to a variety of cellular responses, including those associated with inflammation. mdpi.com

Furthermore, the activation of SUCNR1 by extracellular succinate can trigger downstream signaling cascades, such as the PI3K/Akt pathway, which can also lead to increased HIF-1α expression. researchgate.netmdpi.com Therefore, by potentially influencing both intracellular succinate levels and extracellular receptor activation, this compound could play a role in modulating these critical cellular signaling networks. The exact nature and consequences of this modulation remain a key area for future research.

Gene Expression and Proteomic Alterations Induced by this compound

Direct studies detailing the specific changes in gene expression or the proteomic profiles induced by this compound are not extensively available in current scientific literature. However, insights can be drawn from the analysis of structurally or functionally related compounds.

As a derivative of succinic acid, the compound is an analog of a key metabolite in the tricarboxylic acid (TCA) cycle. Inhibitors of succinate dehydrogenase (SDH), the enzyme that oxidizes succinate, are known to cause significant metabolic shifts. nih.gov Inhibition of this enzyme can lead to an accumulation of succinate, which in turn can have downstream effects on cellular signaling and gene expression. nih.gov While it is plausible that this compound could act as an SDH inhibitor (SDHI), specific studies confirming this and detailing the resulting proteomic changes are lacking.

Furthermore, research on other chlorinated phenoxy acids offers a glimpse into potential genetic responses. For example, the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) has been shown to induce the expression of genes involved in the phenylpropanoid pathway in wheat shortly after treatment. nih.gov Given the structural similarity—a dichlorinated phenyl ring attached to an acidic moiety—it is conceivable that this compound could trigger similar defense or metabolic pathway gene expression changes in certain organisms, although this remains to be experimentally verified.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

The biological activity of a molecule is intrinsically linked to its chemical structure. Through SAR and QSAR studies, relationships between a compound's structure and its biological function can be systematically evaluated.

Influence of Halogen Substituent Positions on Bioactivity

The number and position of halogen atoms on the phenyl ring are critical determinants of a molecule's biological activity. While specific SAR studies on this compound are limited, research on other classes of halogenated phenyl compounds demonstrates the importance of the substitution pattern.

For instance, in a study of halogenated phenylethanolamines and phenoxypropanolamines, the position of the di-halogen substitution significantly impacted their beta-adrenolytic effects. The study revealed that compounds with a 3,4-dichloro substitution pattern exhibited the weakest beta-adrenolytic effects when compared to their 2,4-dichloro and 2,5-dihalogenated counterparts. This suggests that the 3,4-dichloro configuration may confer a lower affinity or efficacy for certain biological targets compared to other substitution patterns.

QSAR models, which correlate physicochemical properties with biological activity, formally quantify these relationships. mdpi.com For a molecule like this compound, key descriptors in a QSAR model would include hydrophobicity (LogP), electronic parameters (e.g., Hammett constants), and steric factors, all of which are influenced by the position of the chlorine atoms. The 3,4-dichloro arrangement specifically affects the electronic distribution and steric profile of the phenyl ring, which in turn governs its interaction with target proteins.

Stereochemical Aspects of Biological Target Recognition

This compound contains a chiral center at the carbon atom alpha to the phenyl ring, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Biological systems, being inherently chiral, often exhibit stereoselectivity, where one enantiomer is significantly more active than the other.

This principle is powerfully illustrated in studies of chiral succinate dehydrogenase inhibitors (SDHIs). nih.gov Research on a series of novel chiral SDHIs demonstrated that biological activity is highly dependent on the stereochemistry. The enantiomers showed significant differences in their ability to inhibit the target enzyme and, consequently, their antifungal efficacy. nih.gov

For example, the (S)-enantiomer of one such inhibitor was found to be a much more potent inhibitor of succinate dehydrogenase and a more effective fungicide against Botrytis cinerea than its (R)-enantiomer. nih.gov This difference in activity is attributed to a more favorable binding interaction of the (S)-enantiomer within the active site of the SDH enzyme. nih.gov Given that this compound is a succinic acid analog, it is highly probable that its interactions with biological targets, such as enzymes, would also be stereospecific.

Table 1: Comparison of Antifungal Activity of Chiral SDHI Enantiomers This table illustrates the principle of stereoselectivity using data from a representative succinate dehydrogenase inhibitor (SDHI) analog, as direct data for this compound enantiomers is not available.

| Enantiomer | Target Organism | EC₅₀ (µM) | Reference |

|---|---|---|---|

| (S)-5f | Botrytis cinerea | 0.48 | nih.gov |

| (R)-5f | Botrytis cinerea | 36.7 | nih.gov |

Advanced Research Applications in Diverse Scientific Disciplines

Contributions to Pharmaceutical Sciences

The dichlorophenyl moiety and the succinic acid backbone of 2-(3,4-Dichlorophenyl)succinic acid make it a compound of interest in the pharmaceutical industry. It serves as a versatile precursor and a structural motif in the design and synthesis of therapeutic agents.

Role as a Key Intermediate in Drug Synthesis

While not a direct precursor in the most common synthesis routes of the widely-used antidepressant sertraline (B1200038), the structural elements of this compound are crucial in the synthesis of related and similarly complex pharmaceutical compounds. The synthesis of sertraline involves key intermediates such as 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. google.comacs.org The formation of this naphthalenone intermediate often starts from precursors that share the core dichlorophenyl structure.

The broader family of phenylsuccinic acids are recognized for their importance in various chemical synthesis pathways. vulcanchem.com The presence of the 3,4-dichlorophenyl group, in particular, is a key feature in a number of pharmacologically active molecules. Therefore, this compound serves as a valuable starting material or a significant structural analogue in the development of synthetic routes for novel drug candidates. Its carboxylic acid groups provide reactive handles for further chemical modifications, allowing for the construction of more complex molecular architectures.

Drug Design and Optimization Strategies

The 3,4-dichlorophenyl group is a common feature in many bioactive compounds and is often utilized in drug design to enhance binding affinity to biological targets. The chlorine atoms can modulate the electronic properties of the phenyl ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a drug-receptor complex. The design of novel ligands for various receptors often incorporates dichlorophenyl moieties to achieve high affinity and selectivity. For instance, research into dopamine (B1211576) D3 receptor antagonists has explored compounds containing a 2,3-dichlorophenylpiperazine unit linked to an aryl amide, highlighting the importance of the dichlorophenyl group in achieving desired pharmacological activity. nih.govnih.gov

Succinic acid and its derivatives are also employed in drug design as linkers or spacers, or to modify the pharmacokinetic properties of a drug. ppor.az The succinate (B1194679) moiety can improve a drug's solubility or allow for the formation of prodrugs, which can enhance absorption and distribution in the body. ppor.az The combination of the dichlorophenyl group and the succinic acid backbone in this compound thus presents a valuable scaffold for medicinal chemists to explore in the rational design of new therapeutic agents. The compound's structure allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic profiles.

Innovations in Agrochemical Sciences

The structural features of this compound suggest its potential for applications in the agrochemical sector, particularly in the development of targeted herbicides and for the enhancement of crop protection.

Targeted Herbicide Development and Efficacy Studies

While specific efficacy studies for this compound as a herbicide are not extensively documented in publicly available literature, the herbicidal activity of structurally related compounds is well-established. For example, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide that targets broadleaf weeds. mt.govwikipedia.org The mechanism of action of such herbicides often involves mimicking natural plant hormones called auxins, leading to uncontrolled growth and ultimately, the death of the target plant. wikipedia.orgresearchgate.net

The 3,4-dichlorophenyl group in this compound is a key structural element that can confer herbicidal properties. vulcanchem.com The development of targeted herbicides focuses on exploiting biochemical differences between crops and weeds. By modifying the succinic acid portion of the molecule, it may be possible to create derivatives that are selectively taken up or metabolized by specific weed species, leading to a more targeted and efficient weed control with minimal damage to the desired crop. Further research, including efficacy studies on various weed species and crop safety assessments, would be necessary to fully realize the potential of this compound in targeted herbicide development.

Crop Protection Enhancements and Sustainable Agriculture Research

Beyond direct herbicidal action, derivatives of succinic acid are being investigated as plant growth regulators that can enhance crop resilience to environmental stressors. ppor.azresearchgate.net These compounds can improve seed germination, promote plant development, and increase yields. ppor.az The development of such agents is a key aspect of sustainable agriculture, aiming to improve crop productivity while minimizing the environmental impact of farming practices.

The unique combination of the dichlorophenyl group and the succinic acid moiety in this compound could be explored for dual-function agrochemicals. For instance, a derivative could potentially exhibit both herbicidal activity against specific weeds and growth-promoting effects on the crop. Such multi-functional compounds would be highly valuable in integrated pest management and sustainable crop production systems. Research in this area would contribute to the development of innovative solutions for enhancing crop protection and ensuring food security in the face of a changing climate.

Material Science and Polymer Chemistry

The bifunctional nature of this compound, with its two carboxylic acid groups, makes it a potential monomer for the synthesis of polyesters and other polymers. The incorporation of the dichlorophenyl group into a polymer backbone can impart unique properties to the resulting material.

Succinic acid itself is a well-known building block for producing a variety of commodity and specialty chemicals and is a key monomer in the synthesis of biodegradable polyesters like poly(butylene succinate) (PBS). mocedes.orgrsc.orgosti.gov These polymers are of significant interest as environmentally friendly alternatives to conventional plastics.

The introduction of the 3,4-dichlorophenyl substituent from this compound into a polyester (B1180765) chain could lead to materials with enhanced thermal stability, flame retardancy, and specific mechanical properties. The chlorine atoms on the phenyl ring can increase the polymer's resistance to combustion, a desirable characteristic for many applications. Furthermore, the rigid dichlorophenyl group can influence the polymer's crystallinity and melting point, allowing for the fine-tuning of its physical properties.

While specific research on the use of this compound in polymer synthesis is not widely reported, the principles of polymer chemistry suggest its potential as a specialty monomer. Further investigation into the polymerization of this compound with various diols could lead to the development of novel polymers with tailored properties for applications in electronics, automotive components, or specialty packaging.

Development of High-Performance Materials

The incorporation of this compound as a monomer in polymer synthesis is an area of investigation for creating high-performance materials. The distinct features of this molecule, namely the rigid dichlorophenyl group, are hypothesized to impart enhanced thermal and mechanical properties to polymers.

In polymer chemistry, the properties of the resulting material are directly influenced by the structure of the monomer units. Unsubstituted aliphatic polyesters, such as those derived from succinic acid, are known for their biodegradability but often possess lower thermal stability and mechanical strength. The introduction of aromatic and halogenated moieties, as in this compound, can significantly alter these characteristics.

Detailed Research Findings:

Research in polymer science suggests that the inclusion of rigid aromatic groups within the polymer backbone restricts chain mobility. This rigidity can lead to materials with higher glass transition temperatures (Tg) and melting points (Tm), making them suitable for applications requiring high thermal stability. The two chlorine atoms on the phenyl ring further contribute to this effect through their electron-withdrawing nature and steric bulk.

Furthermore, the dichlorophenyl group increases the hydrophobicity of the polymer, which can be a desirable trait in materials designed for resistance to moisture and aqueous environments. While specific studies on polymers synthesized exclusively with this compound are not widely published, the principles of polymer engineering suggest its potential in creating specialized polyesters or polyamides with tailored properties. The data below illustrates the theoretical impact of such a monomer on polymer properties compared to standard succinic acid-based polymers.

Table 1: Comparative Properties of Succinic Acid-Based Polymers

| Property | Polymer from Succinic Acid | Hypothetical Polymer from this compound | Rationale for Difference |

|---|---|---|---|

| Thermal Stability | Moderate | High | Rigid dichlorophenyl group increases melting and glass transition temperatures. |

| Mechanical Strength | Moderate | High | Aromatic ring enhances stiffness and strength. |

| Hydrophobicity | Low | High | Chlorinated phenyl group is nonpolar and repels water. |

Engineering for Enhanced Durability and Chemical Resistance

The engineering of materials with superior durability and resistance to chemical degradation is crucial for applications in harsh environments. The molecular structure of this compound makes it a promising component for developing such materials. vulcanchem.com

Chemical resistance in polymers is often associated with a stable, cross-linked structure and low reactivity with environmental agents. vulcanchem.com The presence of the dichlorophenyl group in a polymer chain can enhance its chemical resistance in several ways. The carbon-chlorine bonds are strong, and the aromatic ring is generally less susceptible to chemical attack than aliphatic chains. This inherent stability can protect the polymer backbone from degradation by acids, bases, and some organic solvents.

Detailed Research Findings:

The enhanced durability of a polymer derived from this compound would stem from its increased intermolecular forces. The aromatic rings can participate in pi-stacking interactions, leading to a more compact and less permeable material. This reduced permeability would hinder the ingress of solvents and other potentially damaging chemicals, thereby improving the material's longevity.

Moreover, the chlorine atoms can increase the material's resistance to oxidation and UV degradation, which are common pathways for material failure. While specific performance data for polymers based on this compound is limited, the expected enhancements in chemical resistance are based on established principles of material science. vulcanchem.com

Table 2: Predicted Chemical Resistance Profile

| Chemical Agent | Resistance of Standard Polyester | Predicted Resistance of Dichlorophenyl-Containing Polyester | Reason for Enhanced Resistance |

|---|---|---|---|

| Aqueous Acids | Good | Excellent | Increased hydrophobicity and stability of the aromatic ring. |

| Aqueous Bases | Fair | Good | Steric hindrance from the bulky side group may protect ester linkages. |

| Organic Solvents | Poor to Good | Good to Excellent | Increased intermolecular forces and reduced polymer chain mobility. |

Environmental Dynamics and Bioremediation Research of 2 3,4 Dichlorophenyl Succinic Acid

Ecological Impact Assessment Methodologies

The ecological impact assessment of 2-(3,4-Dichlorophenyl)succinic acid, a compound belonging to the class of chlorinated aromatic compounds, involves a multi-faceted approach to determine its potential risks to various environmental compartments. Methodologies are designed to evaluate its fate, transport, and toxicity in ecosystems. These assessments are crucial for understanding the potential for adverse effects on non-target organisms and for developing strategies for bioremediation. The assessment process integrates laboratory studies, field observations, and predictive modeling.

A fundamental aspect of the ecological impact assessment is the characterization of the compound's persistence and mobility in the environment. For substances related to this compound, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), studies have shown moderate persistence in soil, with half-lives that can vary significantly depending on environmental conditions. juniperpublishers.com The degradation of 2,4-D is primarily driven by microbial activity, which breaks down the compound into various metabolites, including 2,4-dichlorophenol (B122985) (2,4-DCP) and eventually succinic acid. juniperpublishers.comnih.gov This metabolic pathway suggests that the ecological impact of the parent compound cannot be assessed in isolation, as the toxicity of its degradation products is also a significant factor.

Ecotoxicity testing forms the core of the ecological impact assessment. These tests expose various representative organisms from different trophic levels to the chemical to determine concentrations that cause adverse effects. Standardized laboratory tests are conducted on aquatic organisms such as algae, invertebrates (e.g., Daphnia magna), and fish, as well as on terrestrial organisms, including earthworms and soil microorganisms. For instance, studies on the developmental toxicity of 2,4-D in zebrafish embryos have identified specific effects such as decreased survival and hatching rates, and pericardial edema. nih.gov

The combined toxic effects of the parent compound and its metabolites are also a key area of investigation. Research on 2,4-D and its primary metabolite, 2,4-DCP, has shown that the metabolite can be more toxic than the parent compound to certain organisms. nih.gov This highlights the importance of a comprehensive assessment that considers the entire degradation pathway of this compound.

The following data tables present research findings on the toxicity of compounds structurally related to this compound, illustrating the types of data generated in an ecological impact assessment.

Table 1: Aquatic Toxicity of 2,4-Dichlorophenoxyacetic Acid (2,4-D) to Zebrafish Embryos

| Parameter | Value | Reference |

| LC50 (Survival Rate) | 46.71 mg/L | nih.gov |

| IC50 (Hatching Rate) | 46.26 mg/L | nih.gov |

| Observed Developmental Defects | Pericardial edema | nih.gov |

Table 2: Comparative Toxicity of 2,4-D and its Metabolite 2,4-DCP to Aquatic Organisms

| Organism | Compound | Endpoint | Value | Reference |

| Vibrio qinghaiensis sp.-Q67 | 2,4-D | EC50 | >100 mg/L | nih.gov |

| Vibrio qinghaiensis sp.-Q67 | 2,4-DCP | EC50 | 10.8 mg/L | nih.gov |

| Caenorhabditis elegans | 2,4-D | LC50 | 85.3 mg/L | nih.gov |

| Caenorhabditis elegans | 2,4-DCP | LC50 | 31.6 mg/L | nih.gov |

Table 3: Waterborne Toxicity of DDT Congeners to Hyalella azteca

| Compound | Endpoint (7-day) | Value (µg/L) | Reference |

| p,p'-DDT | EC50 (Biomass) | 0.14 | nih.gov |

| o,p'-DDD | EC50 (Biomass) | 5.8 | nih.gov |

| p,p'-DDE | EC50 (Biomass) | > detection limit | nih.gov |

| p,p'-DDMU | EC50 (Biomass) | > detection limit | nih.gov |

Advanced Analytical and Spectroscopic Characterization of 2 3,4 Dichlorophenyl Succinic Acid

Chromatographic Separation and Quantification Techniques

The accurate separation and quantification of 2-(3,4-dichlorophenyl)succinic acid, a compound often encountered as a process-related impurity in the synthesis of pharmaceuticals like sertraline (B1200038), necessitates the development of robust chromatographic methods. wjpsonline.com Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a crucial step to increase volatility and improve chromatographic behavior. longdom.org Trimethylsilylation is a common derivatization technique used for organic acids, replacing active hydrogens with trimethylsilyl (B98337) (TMS) groups. longdom.org

The development of a GC-MS method involves optimizing several parameters to achieve adequate separation and sensitivity. This includes the selection of a suitable capillary column, typically with a non-polar stationary phase, and the optimization of the temperature program. nih.gov The mass spectrometer detector offers high selectivity and sensitivity, allowing for the identification and quantification of trace-level impurities. In the context of sertraline synthesis, GC analysis has been used to detect unknown impurities, with their molecular weights being subsequently determined by GC-MS. wjpsonline.com

A typical GC-MS method for the analysis of related substances might involve:

Table 1: Illustrative GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.250 mm, 0.25 µm) nih.gov |

| Injector Temperature | 250°C nih.gov |

| Oven Program | Initial temp 50°C, ramped to 300°C nih.gov |

| Carrier Gas | Helium massbank.eu |

| Ionization Mode | Electron Ionization (EI) wjpsonline.com |

| Detector | Mass Spectrometer (MS) wjpsonline.com |

The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the structure of the analyte.

High-Performance Liquid Chromatography (HPLC) Method Optimization

HPLC is a versatile technique well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. amazonaws.com For this compound and related impurities in pharmaceutical manufacturing, reversed-phase HPLC (RP-HPLC) is the most common approach. amazonaws.comnih.gov

Method optimization in HPLC focuses on achieving baseline separation of the target analyte from other components in the sample matrix. nih.gov Key parameters that are adjusted include the stationary phase (column), mobile phase composition, pH, flow rate, and detector wavelength. amazonaws.comnih.gov The use of C8 and C18 columns is prevalent, offering good retention for moderately non-polar compounds. nih.gov

A screening of different stationary phases, including C8, C18, CN, PEG, and amide columns, can be performed to find the most suitable one for separating sertraline and its non-chiral impurities. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Adjusting the pH of the buffer can significantly impact the retention and selectivity of acidic compounds like this compound. nih.gov UV detection is commonly used, with the wavelength set to maximize the analyte's absorbance. amazonaws.comnih.gov

Table 2: Example HPLC Method Conditions for Related Substance Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax Bonus-RP (150 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Phosphate buffer (pH 2.8; 10mM)-methanol (63:37, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Temperature | 50°C | nih.gov |

| Detection | UV at 220 nm | nih.gov |

Spectroscopic and Diffraction-Based Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) and Raman spectroscopy, and mass spectrometry each provide unique and complementary information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the nuclei.

In the ¹H NMR spectrum of a related compound, succinic acid, the methylene (B1212753) protons typically show a prominent signal. researchgate.netchemicalbook.com For this compound, the aromatic protons on the dichlorophenyl ring would appear as a complex multiplet in the aromatic region of the spectrum, while the protons of the succinic acid moiety would appear in the aliphatic region.

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule. nih.gov The spectrum of this compound would show distinct signals for the carboxyl carbons, the methine and methylene carbons of the succinic acid chain, and the carbons of the dichlorinated aromatic ring.

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | Aromatic Protons | Multiplet |

| Methine Proton | Multiplet | |

| Methylene Protons | Multiplet | |

| Carboxylic Acid Protons | Broad Singlet | |

| ¹³C | Carbonyl Carbons | ~170-180 |

| Aromatic Carbons | ~120-140 | |

| Methine Carbon | ~40-50 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light results in a spectrum with bands corresponding to specific functional groups.

For this compound, the IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. researchgate.net A strong carbonyl (C=O) stretching band would appear around 1700 cm⁻¹. researchgate.net The C-Cl stretching vibrations of the dichlorophenyl group would also be observable.

Raman spectroscopy can provide additional information, particularly for non-polar bonds. The spectrum of a similar compound, 2,4-dichlorophenoxyacetic acid, can be used for comparison. chemicalbook.com

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch (dimer) | 2500-3300 | researchgate.net |

| Carboxylic Acid | C=O Stretch | ~1700 | researchgate.net |

| Alkane | C-H Stretch | ~2900-3000 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. longdom.org In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound (262.0 g/mol for the most common isotopes).

The fragmentation pattern provides valuable structural information. For succinic acid itself, common fragments are observed at m/z 73 and 55. uab.edu For this compound, fragmentation would likely involve the loss of water, carbon dioxide, and cleavage of the succinic acid chain. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) would be evident in the molecular ion and chlorine-containing fragment peaks. nih.gov The PubChem database lists a GC-MS analysis for this compound with a top peak at m/z 218, and other significant peaks at m/z 172 and 216. nih.gov

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 262 | Molecular Ion |

| [M-H₂O]⁺ | 244 | Loss of water |

| [M-COOH]⁺ | 217 | Loss of carboxyl group |

This comprehensive analytical approach, combining chromatographic separation with detailed spectroscopic characterization, is essential for the unambiguous identification and quantification of this compound, ensuring the purity and quality of pharmaceutical products.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The resulting diffraction pattern is analyzed to generate a detailed model of the molecular and crystal structure.

For this compound, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its molecular connectivity and stereochemistry. It would reveal the conformation of the succinic acid backbone, the orientation of the 3,4-dichlorophenyl ring relative to the aliphatic chain, and the torsion angles that define the molecule's shape in the solid state.

Furthermore, this analysis would elucidate the supramolecular architecture, detailing the intermolecular interactions, such as hydrogen bonds involving the carboxylic acid groups, that govern the crystal packing. Understanding these interactions is crucial for comprehending the compound's physical properties, including melting point, solubility, and stability. In the absence of experimental data for this compound, a study on a related compound, N-(3,4-dichlorophenyl)methylsuccinamate, revealed a triclinic crystal system where intermolecular N-H···O hydrogen bonds were key to the crystal packing. nih.gov A similar analysis for the target acid would likely highlight strong O-H···O hydrogen bonding between the carboxylic acid moieties, potentially forming dimeric structures or extended chains.

Illustrative Crystallographic Data for this compound (Note: The following data is hypothetical and serves as an example of typical results from an X-ray crystallography study.)

| Parameter | Illustrative Value |

| Chemical Formula | C₁₀H₈Cl₂O₄ |

| Formula Weight | 263.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.2 Å, c = 20.1 Å, β = 95.5° |

| Volume | 1093 ų |

| Z (Molecules/unit cell) | 4 |

| Key Bond Lengths | C=O: ~1.21 Å, C-O: ~1.32 Å, C-Cl: ~1.74 Å |

| Key Hydrogen Bond | O-H···O distance: ~2.65 Å |

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating the properties of molecules at an electronic level and simulating their interactions with biological targets.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution) of molecules. These calculations can predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics, which are fundamental to a molecule's reactivity.

A DFT study of this compound would provide valuable insights into its chemical behavior. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

Additionally, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. For this compound, the MEP would likely show negative potential (red/yellow regions) around the electronegative oxygen atoms of the carboxylic acid groups, identifying them as sites for electrophilic attack or hydrogen bonding. researchgate.net This information is invaluable for predicting how the molecule will interact with other chemical species, including biological receptors.

Illustrative DFT-Calculated Parameters for this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Parameter | Illustrative Value | Significance |

| Energy of HOMO | -6.8 eV | Represents electron-donating ability |

| Energy of LUMO | -1.5 eV | Represents electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). uni.lu This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their interaction. The process results in a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose. nih.gov

If this compound were to be investigated as a potential inhibitor of an enzyme, molecular docking would be the first step. For instance, in a study of a related compound, 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one, docking was used to predict its binding to the active site of Methionyl-tRNA Synthetase. nih.govmpg.de A similar study on our target compound would identify key interactions, such as hydrogen bonds between the carboxylic acid groups and polar amino acid residues (e.g., Arginine, Serine) and hydrophobic interactions involving the dichlorophenyl ring.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-protein complex over time, providing a dynamic view of the interaction's stability. nih.gov This allows researchers to assess the flexibility of the ligand in the binding pocket and the stability of the key interactions identified through docking, offering a more realistic and robust model of the binding event.

Illustrative Molecular Docking Results for this compound (Note: The following data is hypothetical, assuming a target enzyme, and is for illustrative purposes.)

| Parameter | Illustrative Finding |

| Target Protein | Hypothetical Enzyme (e.g., a dehydrogenase or kinase) |

| Binding Affinity Score | -8.5 kcal/mol |

| Key Hydrogen Bonds | Carboxyl groups forming H-bonds with Arg124 and Ser250 in the active site. |

| Hydrophobic Interactions | 3,4-Dichlorophenyl ring interacting with a hydrophobic pocket formed by Leu180, Val210, and Phe252. |

| MD Simulation Stability | The primary hydrogen bonds remain stable over a 100 ns simulation, with minimal fluctuation in ligand position. |

Future Directions and Interdisciplinary Research Opportunities

Development of Sustainable Synthetic Processes (Green Chemistry)

The conventional synthesis of specialty chemicals often relies on petroleum-based starting materials and processes that can be environmentally taxing. mcgill.ca A significant future direction for 2-(3,4-Dichlorophenyl)succinic acid lies in the development of sustainable and "green" synthetic routes, minimizing hazardous substances and maximizing resource efficiency. mcgill.ca

Current trends in the chemical industry focus on replacing traditional chemical synthesis with biological processes. researchgate.net The fermentative production of the parent compound, succinic acid, from renewable resources like agro-food by-products is a prime example of this shift. researchgate.netnih.gov Microorganisms such as bacteria and yeasts can be engineered to convert plant-based materials and waste streams into valuable chemicals. mcgill.canih.gov Research into yeast cell factories, which are tolerant to low-pH conditions, is particularly promising as it can reduce the costs associated with product extraction. nih.gov

Future research could focus on adapting these biocatalytic methods for the synthesis of this compound. This would involve identifying or engineering enzymes and microbial strains capable of performing the necessary synthetic steps on a dichlorinated precursor. Biocatalysis, using isolated enzymes, offers a powerful tool for creating chiral compounds with high specificity, which is relevant given the chiral center in this compound. nih.govucl.ac.uk Additionally, succinic acid itself has been investigated as a bio-based, green catalyst for organic reactions, suggesting a potential dual role for its derivatives in sustainable chemistry. researchgate.netcmu.ac.th

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Succinic Acid Derivatives

| Feature | Conventional Chemical Synthesis | Green Chemistry (Biocatalysis/Fermentation) |

|---|---|---|

| Feedstock | Typically petroleum-derived (e.g., maleic anhydride (B1165640), benzene, butane) mcgill.canih.gov | Renewable resources (e.g., glucose, glycerol, agricultural waste) mcgill.caresearchgate.netnih.gov |

| Process Conditions | Often requires high temperature and pressure, harsh reagents | Mild conditions (ambient temperature and pressure) |

| Catalyst | Heavy metal catalysts | Enzymes, whole-cell microorganisms nih.govnih.gov |

| By-products | Can generate hazardous waste | Generally produces fewer and less toxic by-products |

| Sustainability | Lower, relies on finite resources | Higher, based on renewable feedstocks and circular economy principles researchgate.net |

Exploration of Novel Therapeutic and Agrochemical Applications

While this compound is known to be an intermediate in the synthesis of some pharmaceuticals and herbicides, its full potential in therapeutic and agrochemical applications remains largely unexplored. chemimpex.com

In the pharmaceutical realm, derivatives of succinic acid have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. nih.govuniversalconference.us For instance, certain succinate (B1194679) derivatives have shown actoprotective (fatigue-reducing) properties by influencing energy metabolism and protecting against oxidative stress. nih.govnasu-periodicals.org.ua Future research should involve screening this compound and its novel derivatives for a broader spectrum of pharmacological activities. Its structure could serve as a scaffold for developing new anti-inflammatory agents, analgesics, or even drugs targeting metabolic disorders. chemimpex.comuniversalconference.us

In agriculture, the application of auxin analogs is crucial for promoting plant growth and improving crop yields. nih.gov A closely related compound, 3,4-dichlorophenylacetic acid (Dcaa), has been identified as an auxin analog that promotes root growth and induces other beneficial effects in crops by acting through the auxin signaling pathway. nih.gov This finding strongly suggests that this compound could also exhibit auxin-like activity or be a precursor for new, more effective plant growth regulators. wellyoutech.com Further studies are needed to evaluate its effects on various plant species and to understand its mode of action at the molecular level. nih.govwellyoutech.com It could also be explored for its potential as a herbicide. chemimpex.com

Integration with "Omics" Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biological Understanding

To fully understand the biological effects and mechanisms of action of this compound, future research must integrate advanced "omics" technologies. These high-throughput methods provide a global view of molecular changes within a biological system in response to a chemical compound.

Metabolomics , the study of the complete set of small-molecule metabolites, can reveal how this compound perturbs metabolic pathways. nih.gov For example, metabolomic analysis of E. coli strains engineered to produce succinic acid has been used to identify metabolic bottlenecks and guide further genetic modifications for improved production. nih.gov A similar approach could elucidate the compound's mechanism of action in target organisms, whether in human cells for therapeutic purposes or in plants for agrochemical applications.

Proteomics , the large-scale study of proteins, can identify the protein targets of this compound. Succination, the modification of proteins by fumarate (B1241708) (a related metabolite), is a known post-translational modification that can alter protein function and is linked to mitochondrial stress. nih.gov Proteomic studies could investigate whether this compound or its metabolites can similarly modify proteins, providing a direct link between the compound and cellular function. Chemical proteomics platforms can also be used to discover small-molecule modulators of protein-protein interactions, a powerful approach to identify novel drug targets. nih.gov

By combining these omics approaches, researchers can build a comprehensive picture of the compound's biological activity, from its direct molecular interactions to its systemic effects.

Table 2: Application of "Omics" Technologies to this compound Research

| "Omics" Technology | Research Question | Potential Insights |

|---|---|---|

| Metabolomics | How does the compound alter the metabolic profile of a cell or organism? | Identification of affected metabolic pathways, mechanism of action, biomarker discovery. nih.gov |

| Proteomics | What proteins does the compound interact with or modify? | Target identification and validation, understanding post-translational modifications, elucidating signaling pathways. nih.govnih.gov |

| Transcriptomics | How does the compound affect gene expression? | Identification of responsive genes and pathways (e.g., auxin-responsive genes in plants). nih.gov |

Advanced Environmental Remediation Technologies

The widespread presence of chlorinated aromatic compounds in the environment, often from pesticides and industrial activities, poses a significant challenge for remediation. researchgate.netdntb.gov.ua The dichlorophenyl moiety of this compound makes it structurally related to persistent pollutants like DDT and its metabolites. researchgate.netnih.gov This structural similarity suggests that research into the environmental fate and degradation of this compound is warranted.

Future research should focus on developing advanced technologies for the remediation of soils and water contaminated with such compounds. Bioremediation, which uses microorganisms to break down pollutants, is an environmentally friendly and cost-effective approach. nih.gov Studies have shown that various fungi and bacteria are capable of degrading chlorinated compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and DDT. nih.govmdpi.comnih.gov The degradation pathways often involve enzymes such as dioxygenases and hydroxylases that can cleave the aromatic ring and remove chlorine atoms. nih.gov Future work could involve isolating or engineering microorganisms with specific enzymatic machinery to degrade this compound.

Phytoremediation, the use of plants to remove pollutants, is another promising avenue. mdpi.com Combining phytoremediation with other technologies, such as the phyto-Fenton process which uses iron materials to generate reactive oxygen species, has been shown to effectively remove DDT from soil. nih.gov Investigating the potential of specific plant species to uptake and metabolize this compound could lead to novel, green remediation strategies for contaminated sites.

Q & A

Q. How can 2-(3,4-Dichlorophenyl)succinic acid be synthesized and purified for laboratory use?

Methodological Answer: A microwave-assisted reaction using succinic anhydride and 3,4-dichloroaniline in toluene is effective. After stirring, unreacted reagents are removed via dilute HCl washing. The product is recrystallized from methanol to achieve >97% purity, confirmed by melting point analysis and spectroscopic methods (IR/NMR) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- IR Spectroscopy: Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-Cl bonds (~550-750 cm⁻¹).

- NMR: ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.4 ppm) and succinic acid backbone (δ 2.5–3.2 ppm).

- XRD: Determines crystal packing and hydrogen-bonding networks (e.g., antiparallel N–H⋯O interactions) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). Stability tests under varying pH (2–12) and temperature (4–60°C) are recommended for long-term storage protocols. Recrystallization from methanol optimizes purity .

Advanced Research Questions

Q. How can computational modeling (e.g., QSPR, DFT) predict the reactivity of this compound in metal-organic frameworks (MOFs)?

Methodological Answer: Quantum chemistry models (DFT) simulate ligand-metal interactions, focusing on carboxylate coordination modes. Statistical thermodynamics (QSAR) can correlate substituent effects (Cl groups) with MOF porosity and thermal stability. Validate predictions against experimental XRD data .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer: Discrepancies in hydrogen-bonding patterns (e.g., syn vs. anti C=O conformations) require:

- High-resolution XRD: Refine anisotropic displacement parameters.

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., π-stacking vs. H-bonding).

- Temperature-dependent studies: Assess dynamic disorder in crystal lattices .

Q. How does the dichlorophenyl moiety influence the compound’s biological activity in enzyme inhibition studies?

Methodological Answer: The electron-withdrawing Cl groups enhance binding affinity to enzyme active sites (e.g., hydrolases). Use kinetic assays (e.g., IC50/Ki determination) and molecular docking to map steric/electronic interactions. Compare with non-chlorinated analogs to isolate substituent effects .

Q. What experimental designs optimize the use of this compound in chiral separation or catalysis?

Methodological Answer:

- Chiral HPLC: Employ cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients.

- Asymmetric catalysis: Test Pd/Cu complexes in cross-coupling reactions; monitor enantiomeric excess (ee) via circular dichroism.

- Co-crystallization: Co-form with chiral amines to study host-guest interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.